4-(4-Methylsulfanyl-phenyl)-piperidine
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Overview
Description
4-(4-Methylsulfanyl-phenyl)-piperidine is an organic compound characterized by a piperidine ring substituted with a 4-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylsulfanyl-phenyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and piperidine.
Condensation Reaction: The 4-(methylsulfanyl)benzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylsulfanyl-phenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Nitro or halogenated derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
4-(4-Methylsulfanyl-phenyl)-piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylsulfanyl-phenyl)-piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Another compound with a methylsulfonyl group attached to a phenyl ring, used in organic synthesis and pharmaceuticals.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with dual antimicrobial and anti-inflammatory activities.
Uniqueness
4-(4-Methylsulfanyl-phenyl)-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine ring structure also differentiates it from other similar compounds, providing unique reactivity and interaction profiles.
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYJXLIXZJYJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678264 |
Source
|
Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-97-8 |
Source
|
Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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